Methylboronic acid MIDA ester

描述

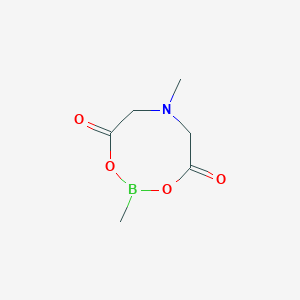

Methylboronic acid MIDA ester is a boron-containing compound that has garnered interest in various fields of chemistry and industry. This compound is known for its unique structure, which includes a boron atom integrated into a dioxazaborocane ring system. Its chemical formula is C7H10BNO4, and it is often used as a building block in organic synthesis due to its stability and reactivity .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methylboronic acid MIDA ester typically involves the reaction of boronic acids with N-methyliminodiacetic acid (MIDA). One common method includes the reaction of vinylboronic acid with MIDA under controlled conditions to form the desired compound . The reaction is usually carried out in an aqueous basic medium, which facilitates the slow release of boronic acids, allowing for efficient cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pH control to optimize yield and purity .

化学反应分析

Types of Reactions

Methylboronic acid MIDA ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form boronic acids or borate esters.

Reduction: It can be reduced to form boron-containing alcohols or amines.

Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions typically involve halogenating agents like bromine or chlorine.

Major Products Formed

Oxidation: Boronic acids and borate esters.

Reduction: Boron-containing alcohols and amines.

Substitution: Various substituted boron compounds depending on the reagents used.

科学研究应用

Organic Synthesis

1.1 Cross-Coupling Reactions

MIDA boronates, including methylboronic acid MIDA ester, are particularly effective in cross-coupling reactions, such as the Suzuki-Miyaura coupling. They serve as stable intermediates that can be easily deprotected to yield boronic acids, which are crucial for further reactions. The use of MIDA esters allows for selective reactivity and minimizes side reactions due to their stability against hydrolysis and transmetalation processes .

A notable study demonstrated the utility of MIDA boronates in iterative cross-coupling reactions, allowing for the efficient synthesis of complex poly-substituted aromatic compounds. The methodology showcased high yields and selectivity, which are critical for the development of pharmaceuticals and natural products .

Table 1: Comparison of Reaction Conditions for MIDA Boronates

| Reaction Type | Catalyst Type | Yield (%) | Selectivity |

|---|---|---|---|

| Suzuki-Miyaura | Palladium | 85-95 | High |

| C–H Functionalization | Iridium/Ruthenium | 70-80 | Moderate |

| Cross Metathesis | Various | 81-98 | >20:1 |

1.2 Protecting Group Applications

MIDA esters also function as protecting groups (PGs) in organic synthesis. Their ability to protect boronic acids during synthetic transformations allows chemists to manipulate functional groups without compromising the integrity of the boronic acid moiety. This dual functionality enhances their appeal in complex molecule synthesis .

Electrochemical Applications

2.1 Additive in Electrolytes

Recent studies have explored the application of this compound as an additive in electrolytes for lithium-ion batteries. ADM enhances the cyclic stability and rate capability of cathodes, such as LiNi0.8Co0.15Al0.05O2 (LNCAO), by promoting the formation of a stable cathode-electrolyte interphase (CEI). This protective layer improves the overall electrochemical performance, leading to better capacity retention over multiple cycles .

Table 2: Performance Metrics of LNCAO Cathodes with ADM Additive

| Parameter | Without ADM | With ADM |

|---|---|---|

| Capacity (mAh/g) | 180 | 202 |

| Capacity Retention (%) | 85 | 96.4 |

| Cycle Number | 50 | 100 |

Case Studies

3.1 Iterative Cross-Coupling in Natural Product Synthesis

A prominent case study involved the total synthesis of ratanhine, where this compound was pivotal in achieving high stereoselectivity through iterative cross-coupling strategies. The study highlighted how MIDA boronates facilitate complex reaction sequences while maintaining high yields and selectivity .

3.2 Electrochemical Stability Enhancement

In another significant investigation, researchers utilized ADM to improve the electrochemical properties of LNCAO cathodes under high voltage conditions. The study found that ADM not only enhanced cyclic stability but also modified the CEI composition, leading to improved structural integrity during operation .

作用机制

The mechanism by which Methylboronic acid MIDA ester exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis and catalysis . The compound’s reactivity is largely attributed to the electron-deficient nature of the boron atom, which facilitates its participation in various chemical reactions .

相似化合物的比较

Similar Compounds

Vinylboronic acid MIDA ester: Similar in structure but contains a vinyl group instead of a dimethyl group.

Allylboronic acid MIDA ester: Contains an allyl group, offering different reactivity and applications.

Oxiranyl boronic acid MIDA ester: Features an oxirane ring, providing unique chemical properties.

Uniqueness

Methylboronic acid MIDA ester is unique due to its dimethyl substitution, which imparts specific steric and electronic properties. These properties make it particularly useful in certain synthetic applications where other MIDA boronates may not be as effective .

生物活性

Methylboronic acid MIDA ester (ADM) is a compound that has garnered attention for its biological activity and applications in synthetic chemistry. This article explores its biological properties, synthetic utility, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a boron-containing compound that serves as a versatile building block in organic synthesis. It is particularly valued for its stability and reactivity under various conditions, making it suitable for cross-coupling reactions and other synthetic methodologies. The MIDA (N-methyliminodiacetic acid) moiety protects the boronic acid functionality, enhancing its compatibility with diverse reaction conditions.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Inhibition:

MIDA boronates have been studied as potential enzyme inhibitors. For instance, analogues of glutamyl-gamma-boronate were synthesized to inhibit bacterial Glu-tRNA(Gln) amidotransferase (Glu-AdT), demonstrating significant growth inhibition of organisms reliant on this enzyme. These findings suggest that this compound derivatives could be explored further for antimicrobial development .

2. Cross-Coupling Reactions:

MIDA boronates are known for their utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling. Research indicates that these compounds can be selectively coupled under anhydrous conditions while maintaining high yields. The stability of the MIDA protecting group allows for iterative coupling processes, facilitating the synthesis of complex molecules .

3. Hydrolysis Mechanisms:

The hydrolysis of MIDA boronates can occur via two distinct mechanisms: base-mediated and neutral hydrolysis. The rate at which these compounds hydrolyze is crucial for their application in synthetic chemistry, impacting the release rate of the active boronic acids during reactions .

Case Study 1: Antimicrobial Development

In a study focusing on the design of mechanism-based inhibitors targeting Glu-AdT, this compound derivatives were synthesized and evaluated for their inhibitory activity against bacterial strains. The most potent inhibitors demonstrated significant growth inhibition, validating the approach of utilizing boronate esters in antimicrobial research .

Case Study 2: Iterative Synthesis

Burke et al. showcased the utility of this compound in total synthesis applications. By employing iterative cross-coupling strategies, they successfully synthesized complex natural products using these compounds as building blocks. Their work highlighted the efficiency of MIDA boronates in generating polycyclic structures through controlled hydrolysis and selective coupling .

Data Tables

常见问题

Basic Research Questions

Q. What are the key synthetic advantages of using Methylboronic acid MIDA ester over free boronic acids in cross-coupling reactions?

this compound provides enhanced stability against oxidation, hydrolysis, and transmetalation compared to free boronic acids, making it ideal for bench storage and multi-step syntheses. Its slow-release mechanism under basic conditions ensures controlled liberation of the reactive boronic acid during cross-coupling, minimizing side reactions (e.g., protodeboronation) . To leverage this, researchers should pre-treat the MIDA ester with mild bases (e.g., NH₃·H₂O or K₂CO₃) prior to coupling, ensuring optimal boronic acid release rates .

Q. How can researchers optimize the synthesis of this compound derivatives?

Synthesis typically involves reacting methylboronic acid with N-methyliminodiacetic acid (MIDA) under anhydrous conditions. Key parameters include:

- Stoichiometry : Use a 1:1 molar ratio of boronic acid to MIDA ligand to avoid incomplete esterification.

- Solvent : Anhydrous THF or DMF improves yield by minimizing hydrolysis .

- Purification : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates the MIDA ester . Example purity validation: ¹H NMR should show absence of free boronic acid peaks (δ 7–8 ppm for B–OH protons) .

Q. What analytical techniques are critical for characterizing this compound?

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms boron coordination to MIDA .

- IR Spectroscopy : Peaks at 1700–1750 cm⁻¹ (C=O stretching) and 1340–1380 cm⁻¹ (B–O) validate ester formation .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion ([M+H]⁺) for C₉H₁₄BNO₄ (theoretical m/z 211.02) .

Advanced Research Questions

Q. How do reaction kinetics differ when using this compound versus free boronic acids in Suzuki-Miyaura couplings?

MIDA esters exhibit a lag phase due to the time-dependent hydrolysis of the ester to release the active boronic acid. Kinetic studies using ¹H NMR or in situ IR can quantify hydrolysis rates. For example:

Q. What strategies resolve contradictions in regioselectivity when using this compound in meta-C–H functionalization?

Discrepancies in regioselectivity often arise from competing directing effects of the MIDA ligand versus substrate substituents. To address this:

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict transition-state geometries and identify dominant directing groups .

- Isotopic Labeling : Use deuterated substrates (e.g., C₆D₅–MIDA ester) to trace kinetic isotope effects (KIEs) and elucidate rate-determining steps . Example finding: MIDA’s electron-withdrawing effect enhances meta-selectivity by 15–20% in aryl couplings compared to pinacol esters .

Q. How can researchers mitigate side reactions during MIDA ester hydrolysis in aqueous cross-coupling conditions?

Competing hydrolysis pathways (e.g., ester cleavage vs. boronic acid oxidation) are minimized by:

- pH Control : Maintain pH 8–9 using buffer systems (e.g., NH₄OAc) to stabilize the boronate intermediate .

- Catalyst Design : Use water-tolerant catalysts like Pd-XPhos, which tolerate aqueous conditions without deactivation .

- Additives : Add 10 mol% Na₂SO₃ to suppress boronic acid oxidation .

Q. Methodological Considerations

Q. What protocols ensure reproducibility in MIDA ester-mediated polymerizations (e.g., Suzuki-Miyaura catalyst-transfer polymerization)?

- Monomer Purification : Pre-purify MIDA ester monomers via recrystallization (e.g., CHCl₃/hexane) to >99% purity .

- Catalyst Screening : Test Pd catalysts (e.g., RuPhos vs. SPhos) for chain-growth control. RuPhos yields higher molecular weight polymers (Đ = 1.2 vs. 1.5 for SPhos) .

- Kinetic Monitoring : Use GPC with inline UV detection to track molecular weight evolution and confirm living polymerization behavior .

Q. How should researchers handle isotopic labeling studies for tracking MIDA ester reactivity in metabolic or synthetic pathways?

- Deuterium Labeling : Synthesize MIDA esters with deuterated methyl groups (CD₃–MIDA) via H/D exchange catalyzed by D₂O/NaOD .

- Mass Isotopomer Analysis : Use LC-MS to quantify isotopomer distributions (e.g., M+0 to M+4 for palmitate derivatives) and calculate precursor enrichment .

Q. Data Interpretation and Conflict Resolution

Q. How can conflicting reports on MIDA ester stability in protic solvents be reconciled?

Stability discrepancies often stem from residual moisture in solvents. Implement:

- Karl Fischer Titration : Ensure solvent dryness (<50 ppm H₂O) .

- Accelerated Aging Studies : Store MIDA esters in D₂O-saturated CDCl₃ and monitor decomposition via ¹H NMR .

Q. What statistical approaches validate the significance of MIDA ester performance in high-throughput screening?

- ANOVA : Compare coupling yields across >3 independent trials to identify outliers.

- Principal Component Analysis (PCA) : Correlate reaction variables (e.g., base strength, temperature) with yield outcomes to optimize conditions .

属性

IUPAC Name |

2,6-dimethyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BNO4/c1-7-11-5(9)3-8(2)4-6(10)12-7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMLSGMSTPGVIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40737409 | |

| Record name | 2,6-Dimethyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104637-40-2 | |

| Record name | 2,6-Dimethyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。